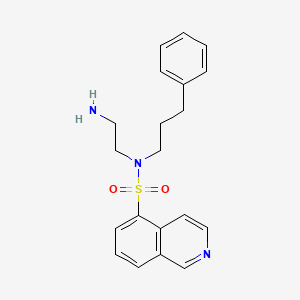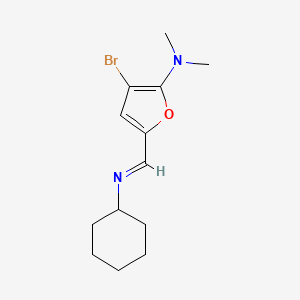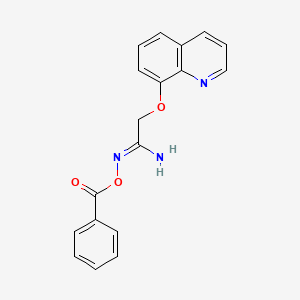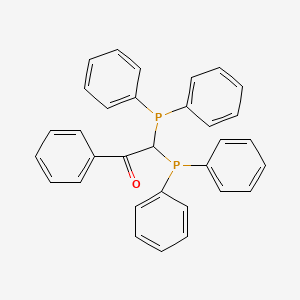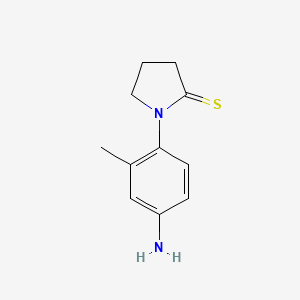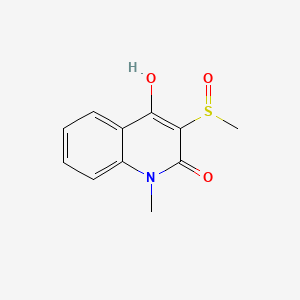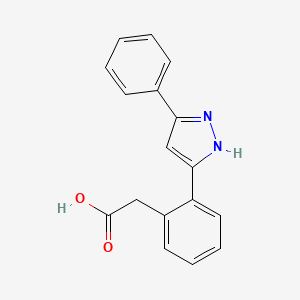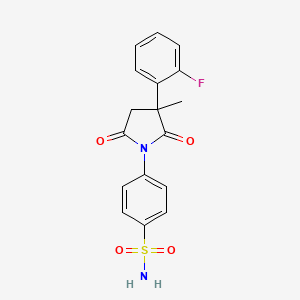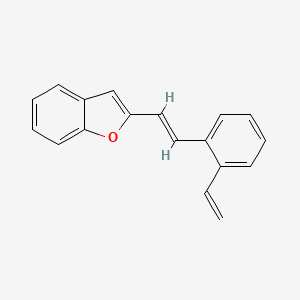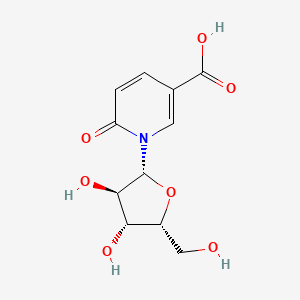
1,2-Bis(2-((R)-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is a complex organotellurium compound It features two oxazoline rings attached to a phenyl group, which are further connected by a ditelluride bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane typically involves the reaction of 2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl telluride with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the ditelluride bridge. Common oxidizing agents used in this synthesis include iodine or hydrogen peroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tellurium compounds.
Reduction: It can be reduced back to the corresponding telluride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Corresponding telluride.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane involves its interaction with various molecular targets. The oxazoline rings and the ditelluride bridge play crucial roles in its reactivity. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The tellurium atoms can also participate in redox reactions, making the compound useful in oxidative and reductive processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A diphosphine ligand used in coordination chemistry.
1,2-Bis(diphenylphosphino)benzene: Another diphosphine ligand with similar applications.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with different substituents on the phenyl rings.
Uniqueness
1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is unique due to the presence of the ditelluride bridge and oxazoline rings. These structural features impart distinct reactivity and coordination properties, making it valuable in specific catalytic and material science applications.
Properties
Molecular Formula |
C22H24N2O2Te2 |
|---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
(4R)-4-ethyl-2-[2-[[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]ditellanyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Te2/c1-3-15-13-25-21(23-15)17-9-5-7-11-19(17)27-28-20-12-8-6-10-18(20)22-24-16(4-2)14-26-22/h5-12,15-16H,3-4,13-14H2,1-2H3/t15-,16-/m1/s1 |
InChI Key |
OEHHVNSVROGHEB-HZPDHXFCSA-N |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4=N[C@@H](CO4)CC |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4=NC(CO4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


